An In-depth Technical Guide to the Chemical Structure and Stability of Ceftaroline Fosamil
An In-depth Technical Guide to the Chemical Structure and Stability of Ceftaroline Fosamil
Ceftaroline fosamil is a fifth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and common Gram-negative organisms.[1][2][3] Marketed under brand names such as Teflaro and Zinforo, it is a prodrug that is rapidly converted in the body to its active form, ceftaroline.[2][4][5][6] This guide provides a detailed overview of its chemical structure and stability profile, crucial for its formulation, storage, and clinical administration.
Chemical Structure
Ceftaroline fosamil is a semi-synthetic antibacterial agent.[7] Chemically, it is (6R,7R)-7-{(2Z)-2 (ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetamido}-3-{[4-(1-methylpyridin-1-ium-4 yl)-1,3-thiazol-2-yl]sulfanyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate monoacetate monohydrate.[7][8]
The core of the molecule is a bicyclic cephem ring, characteristic of cephalosporins, which includes a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring.[2] Key structural features contributing to its activity and properties include:
-
A 1,3-thiazole ring: This moiety is thought to be responsible for its potent activity against MRSA.[2]
-
An N-phosphonoamino group: This group renders the molecule water-soluble, allowing for parenteral administration.[9] In vivo, this phosphono group is rapidly cleaved by plasma phosphatases to yield the active metabolite, ceftaroline.[1][5][6]
Molecular Formula: C₂₂H₂₁N₈O₈PS₄[2] Molar Mass: 684.67 g·mol⁻¹[2]
Stability of Ceftaroline Fosamil
The stability of ceftaroline fosamil is a critical factor influencing its shelf-life and clinical utility. It is available as a sterile powder for injection, which is reconstituted and diluted prior to intravenous administration.[7][10]
Solid-State Stability
The stability of solid ceftaroline fosamil is significantly influenced by its physical form and moisture content.[9][11]
| Factor | Observation | Reference |
| Crystallinity | The amorphous form of ceftaroline fosamil is chemically unstable, even at refrigerated temperatures (8°C). The crystalline form, specifically the monoacetic acid solvate, is significantly more stable. | [9][11] |
| Moisture Content | Moisture content is a critical factor for long-term stability. The most stable form of crystalline ceftaroline fosamil contains approximately 3% moisture. | [9][11] |
Strict control of both crystallinity and moisture is essential to maintain the long-term stability of the drug substance at 25°C.[9][11]
Solution Stability
Once reconstituted and diluted, the stability of ceftaroline fosamil in solution is dependent on the diluent, concentration, temperature, and time.
| Diluent | Concentration | Storage Condition | Stability Duration | Reference |
| 0.9% Sodium Chloride or 5% Dextrose | 4 mg/mL to 12 mg/mL | Refrigerated (2°C to 8°C) | Up to 24 hours | [12] |
| 0.9% Sodium Chloride or 5% Dextrose | 4 mg/mL to 12 mg/mL | Room Temperature | Up to 6 hours | [7][12] |
| 0.9% Sodium Chloride | Not Specified | Refrigerated | Stable up to 48 hours (93.99% residual content) | [13] |
| 5% Dextrose | Not Specified | Refrigerated | Stable up to 48 hours (97.18% residual content) | [13] |
| 5% Dextrose | 2.4 mg/mL | Clinical Use Conditions | Showed the least stability, with a decay of approximately 65% | [10] |
It is recommended that the reconstituted solution in an infusion bag be used within 6 hours if stored at room temperature, or within 24 hours if refrigerated.[7]
Forced Degradation Studies
Forced degradation studies are performed to understand the intrinsic stability of a drug and to identify potential degradation products. Ceftaroline fosamil has been subjected to various stress conditions, including acid and alkaline hydrolysis, oxidation, thermal stress, and photolysis.
| Stress Condition | Observations | Reference |
| Acid Hydrolysis | Stable in 0.1M HCl. | [14] |
| Alkaline Hydrolysis | Unstable in 0.1M and 0.01M NaOH. | [14] |
| Oxidative Degradation | Unstable in 3.0% hydrogen peroxide. | [14] |
| Thermal Degradation | Unstable at 40°C and 60°C.[14] Under thermal stress at 60°C, a significant degradation of about 86% was observed after 90 minutes.[15] | [14][15] |
| Photodegradation | Highly sensitive to photolysis. | [16] |
Degradation Pathways and Products
The primary degradation pathway in solution is the hydrolysis of the prodrug to the active form, ceftaroline.[13][15] Further degradation can occur through the opening of the β-lactam ring and modifications to the side chains.[13]
Under various stress conditions, several degradation products have been identified using techniques like LC-MS.
| m/z of Degradation Product | Proposed Identity/Pathway | Reference |
| 543 | Not specified | [10] |
| 483 | Not specified | [10] |
| 442 | Not specified | [10] |
| 337 | Not specified | [10] |
| 303 | Not specified | [10] |
| Not specified | Ceftaroline (active form) | [13] |
| Not specified | Opened β-lactam ring | [13] |
Experimental Protocols
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A common analytical technique to assess the stability of ceftaroline fosamil is reverse-phase HPLC.
-
Method 1:
-
Column: Agilent Zorbax Eclipse Plus C18 (5 μm, 250 mm x 4.6 mm i.d.)
-
Mobile Phase: Water:acetonitrile (87:13, v/v), with 1% triethylamine, pH adjusted to 5.0.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 242 nm
-
Column Temperature: 30°C
-
Reference: [17]
-
-
Method 2 (for bulk and parenteral forms):
-
Column: C-18 X-terra (Waters Corporation, 250 mm × 4.6 mm I.D.; particle size 5 μm)
-
Mobile Phase: Buffer:acetonitrile:methanol (40:30:30)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 242 nm
-
Reference: [18]
-
Forced Degradation Protocols
-
Acid Hydrolysis: The sample is exposed to 1M HCl for 30 minutes.[15]
-
Alkaline Hydrolysis: The sample is exposed to 0.05M NaOH for 5 minutes.[15]
-
Oxidative Degradation: The sample is exposed to a 10% H₂O₂ solution for 30 minutes.[15]
-
Thermal Degradation: The sample solution is heated in a dry air oven at 60°C for 90 minutes.[15]
-
Photolysis: The sample is exposed to UVA light (352 nm) for 5 hours.[15]
Mass Spectrometry for Degradation Product Identification
Liquid chromatography coupled with mass spectrometry (LC-MS) is used to identify the structures of degradation products.
-
Technique: LC coupled with electrospray ionization time-of-flight mass spectrometry (LC-ESI-Q-TOF-MS).
-
Application: Used to identify related substances that appear under stress conditions.
-
Reference: [16]
Visualizations
Mechanism of Action of Ceftaroline
Caption: Mechanism of action of Ceftaroline.
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
Key Factors in Solid-State Stability
Caption: Factors affecting solid-state stability.
References
- 1. Ceftaroline Fosamil: A Brief Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftaroline fosamil - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetic and pharmacodynamic evaluation of ceftaroline fosamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A critical review on the clinical pharmacokinetics, pharmacodynamics, and clinical trials of ceftaroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Pharmacokinetics and pharmacodynamics of ceftaroline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Facebook [cancer.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of the antibiotic ceftaroline fosamil with focus on degradation products and decomposition pathways - Integrative analysis by LC-DAD, ESI-QTOF and in silico prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability and stabilization studies of TAK-599 (Ceftaroline Fosamil), a novel N-phosphono type prodrug of anti-methicillin resistant Staphylococcus aureus cephalosporin T-91825 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-use Stability of Ceftaroline Fosamil in Elastomeric Home Infusion Systems and MINI-BAG Plus Containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Identification and determination of related substances of ceftaroline fosamil in medicinal product by high performance liquid chromatography with diode array detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. seer.ufrgs.br [seer.ufrgs.br]
- 18. researchgate.net [researchgate.net]
